molecular formula C7H7BN2O2 B593859 1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid CAS No. 1312368-92-5

1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid

Cat. No.: B593859
CAS No.: 1312368-92-5
M. Wt: 161.955
InChI Key: IIWKGDSXFGALFM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid is a boronic acid derivative with the empirical formula C7H7BN2O2 and a molecular weight of 161.95 g/mol . This compound is part of a class of organic compounds known as pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. Boronic acids, including this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrolopyridines.

Scientific Research Applications

1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid, particularly its derivatives, involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to cancer progression. The molecular targets include the tyrosine kinase domains of FGFRs, which are essential for their activity .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit specific biological activities.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-4,9,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWKGDSXFGALFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=C(C=C1)NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717035
Record name 1H-Pyrrolo[3,2-b]pyridin-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312368-92-5
Record name B-1H-Pyrrolo[3,2-b]pyridin-5-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312368-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridin-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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